molecular formula C5H5N4NaO3 B8132622 sodium;3H-purin-7-ide-2,6-dione;hydrate

sodium;3H-purin-7-ide-2,6-dione;hydrate

Cat. No.: B8132622
M. Wt: 192.11 g/mol
InChI Key: GZIAFQQFOSYIEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;3H-purin-7-ide-2,6-dione;hydrate is a sodium salt of a purine-2,6-dione derivative with water molecules incorporated into its crystalline structure. The core structure consists of a purine ring with ketone groups at positions 2 and 4. The sodium counterion enhances solubility in aqueous environments, while the hydrate form influences stability and crystallinity. This compound is structurally related to xanthine derivatives, which are known for diverse biological activities, including phosphodiesterase (PDE) inhibition and adenosine receptor modulation .

Properties

IUPAC Name

sodium;3H-purin-7-ide-2,6-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIAFQQFOSYIEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C([N-]1)C(=O)NC(=O)N2.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N4NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Xanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared :

Caffeine (1,3,7-Trimethylxanthine)

  • Formula : C₈H₁₀N₄O₂·xH₂O
  • Structure : 1,3,7-Trimethyl substitution on the purine-2,6-dione core.
  • Properties : Neutral molecule; hydrate form stabilizes the crystalline lattice.
  • Application : Central nervous system stimulant, PDE inhibitor .

Theophylline (1,3-Dimethylxanthine) Formula: C₇H₈N₄O₂ (anhydrous) Structure: Lacks the 7-methyl group present in caffeine. Properties: Often complexed with ethylenediamine (aminophylline) to improve solubility. Application: Bronchodilator for asthma .

Sodium Benzoate - 1,3,7-Trimethylpurine-2,6-dione Hydrate Formula: C₁₅H₁₇N₄NaO₅ Structure: Combines 1,3,7-trimethylpurine-2,6-dione with sodium benzoate and water. Properties: Ionic sodium salt; enhanced solubility due to benzoate. Application: Potential drug formulation for improved bioavailability .

Target Compound: Sodium;3H-Purin-7-ide-2,6-dione;Hydrate

  • Structure : Deprotonated purine-2,6-dione core with sodium counterion and hydration.
  • Properties : High water solubility (ionic nature), stability influenced by hydrate form.
  • Application : Likely designed for enhanced pharmacokinetics in therapeutic applications.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Hydration Status Solubility (Water) Melting Point (°C)
Caffeine Hydrate C₈H₁₀N₄O₂·xH₂O 194.19 (anhydrous) Monohydrate Moderate 238 (anhydrous)
Theophylline C₇H₈N₄O₂ 180.16 Anhydrous Low 270–274
Sodium Benzoate Complex C₁₅H₁₇N₄NaO₅ 356.31 Hydrate (1:1:1:1) High Not reported
Target Compound Not fully specified* Hydrate High Not reported

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